HeLa Cytotoxicity vs. 20-Epi-Sitsirikine
In a direct head-to-head cytotoxicity comparison across eight monoterpene indole alkaloids isolated from Rhazya stricta, antirhine (compound 7) exhibited an IC50 of 23.2 ± 1.68 µM against HeLa cervical cancer cells, while its structural analog 20-epi-sitsirikine (compound 6) showed approximately 1.9-fold greater potency with an IC50 of 12.4 ± 1.51 µM. Another analog, epi-rhazyaminine (compound 4), displayed an IC50 of 23.4 ± 2.07 µM, which is statistically indistinguishable from antirhine . Against HepG2 hepatocellular carcinoma cells, 20-epi-sitsirikine demonstrated an IC50 of 21.1 ± 1.97 µM, while antirhine also showed cytotoxicity although a precise IC50 was not reported in the same table, indicating differential selectivity across cell lines .
20-epi-sitsirikine: 12.4 ± 1.51 µM
| Evidence Dimension | Cytotoxicity (IC50) against HeLa and HepG2 cancer cell lines |
|---|---|
| Target Compound Data | Antirhine (7): IC50 = 23.2 ± 1.68 µM (HeLa); cytotoxic against HepG2 (exact IC50 not specified) |
| Comparator Or Baseline | 20-epi-sitsirikine (6): IC50 = 12.4 ± 1.51 µM (HeLa), 21.1 ± 1.97 µM (HepG2); epi-rhazyaminine (4): IC50 = 23.4 ± 2.07 µM (HeLa), 290.2 ± 7.50 µM (HepG2) |
| Quantified Difference | 20-epi-sitsirikine is ~1.9-fold more potent than antirhine against HeLa; epi-rhazyaminine is equipotent to antirhine against HeLa but ~12-fold weaker against HepG2 |
| Conditions | MTT assay; 48 h treatment; HeLa, HepG2, and MCF-7 human cancer cell lines; data from Molecules 2022, 27(4), 1422, Table 3 |
Why This Matters
When selecting a compound for HeLa-focused oncology research, the 1.9-fold potency advantage of 20-epi-sitsirikine over antirhine must be weighed against antirhine's equipotency with epi-rhazyaminine, allowing researchers to choose based on scaffold-specific SAR goals.
- [1] Abdul-Hameed, Z.H. et al. (2022) 'Monoterpene Indole Alkaloids from the Aerial Parts of Rhazya stricta Induce Cytotoxicity and Apoptosis in Human Adenocarcinoma Cells', Molecules, 27(4), 1422. doi:10.3390/molecules27041422. View Source
- [2] Textual description of Table 3 in Abdul-Hameed et al. (2022), lines 204-212. View Source
